3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol

説明

Chemical Identity and Structural Characteristics

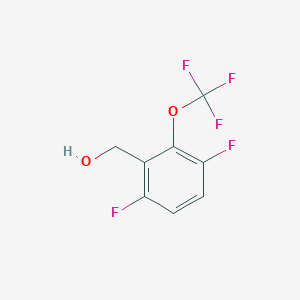

3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol (CAS 1261500-18-8 and 2244081-42-1) is a polyfluorinated aromatic alcohol with a benzyl backbone modified by three distinct substituents: two fluorine atoms at the meta positions (C3 and C6), a trifluoromethoxy group at the ortho position (C2), and a hydroxymethyl group at the benzylic position. The molecular structure, represented by the SMILES notation OCc1c(F)ccc(F)c1OC(F)(F)F, highlights the spatial arrangement of these groups, which collectively influence the compound’s electronic and steric profile.

The trifluoromethoxy group (-OCF$$3$$) introduces strong electron-withdrawing effects, while the fluorines at C3 and C6 contribute to enhanced lipophilicity and metabolic stability—a hallmark of many fluorinated pharmaceuticals. X-ray crystallographic data, though unavailable in the provided sources, can be inferred to show a non-planar conformation due to steric interactions between the -OCF$$3$$ and hydroxymethyl groups. The compound exists as a liquid at room temperature, with a calculated partition coefficient (logP) likely exceeding 2.0, as predicted by its high fluorine content.

Table 1: Key physicochemical properties of 3,6-difluoro-2-(trifluoromethoxy)benzyl alcohol

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C$$8$$H$$5$$F$$5$$O$$2$$ | |

| Molecular weight | 228.12 g/mol | |

| Physical state | Liquid | |

| CAS numbers | 1261500-18-8, 2244081-42-1 |

Historical Context in Fluorinated Benzyl Alcohol Research

The synthesis of fluorinated benzyl alcohols traces back to early 20th-century efforts to exploit fluorine’s unique electronegativity for stabilizing reactive intermediates. A pivotal advancement occurred in 2005 with Tang et al.’s report on 2,3,5,6-tetrafluorobenzyl alcohol synthesis, which employed fluorination, hydrolysis, and decarboxylation steps to achieve a 29.6% overall yield. This methodology laid the groundwork for derivatives like 3,6-difluoro-2-(trifluoromethoxy)benzyl alcohol, where the trifluoromethoxy group replaces one fluorine atom, introducing new steric and electronic challenges.

The shift from perfluorinated systems to mixed substituents (e.g., combining -F and -OCF$$_3$$) reflects evolving strategies in medicinal chemistry to balance bioavailability and target engagement. Early fluorination techniques relied on hazardous reagents like hydrogen fluoride, but modern approaches utilize safer fluorinating agents such as Selectfluor® or DAST (diethylaminosulfur trifluoride), albeit with adjustments for oxygen-sensitive groups like benzyl alcohols.

Significance in Modern Organofluorine Chemistry

In organofluorine chemistry, 3,6-difluoro-2-(trifluoromethoxy)benzyl alcohol serves as a versatile building block for synthesizing bioactive molecules. The trifluoromethoxy group’s electron-withdrawing nature increases the acidity of the benzylic hydroxyl group ($$ \text{p}K_a \approx 12-14 $$), enhancing its reactivity in nucleophilic substitutions or esterifications. This property is critical in designing prodrugs or enzyme inhibitors where controlled release of active moieties is required.

Comparative studies on fluorinated benzyl alcohols reveal that ortho-fluorination significantly alters hydrogen-bond-donating capacities. For instance, $$ o $$-fluorination increases hydrogen-bond acidity due to intramolecular OH$$\cdots$$F interactions, whereas $$ o,o' $$-difluorination reduces it through steric hindrance. In 3,6-difluoro-2-(trifluoromethoxy)benzyl alcohol, the -OCF$$_3$$ group likely participates in CH$$\cdots$$O interactions, stabilizing specific conformations and modulating solubility—a factor crucial for agrochemical formulations requiring both lipophilicity and water dispersal.

Figure 1: Conformational influences in 3,6-difluoro-2-(trifluoromethoxy)benzyl alcohol

- Intramolecular OH$$\cdots$$F interactions between the hydroxyl group and C3/C6 fluorines

- CH$$\cdots$$O stabilization from the benzylic methylene and trifluoromethoxy oxygen

- Steric repulsion between the -OCF$$_3$$ and hydroxymethyl groups

This compound’s utility extends to materials science, where its fluorine-rich structure could aid in developing liquid crystals or surfactants with unique dielectric properties. Ongoing research aims to exploit its conformational flexibility for designing catalysts with tunable stereoelectronic environments.

特性

IUPAC Name |

[3,6-difluoro-2-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O2/c9-5-1-2-6(10)7(4(5)3-14)15-8(11,12)13/h1-2,14H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHLLYYSFSKJHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CO)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol typically involves the introduction of fluorine atoms and the trifluoromethoxy group onto a benzyl alcohol framework. One common method involves the reaction of 3,6-difluorobenzyl alcohol with trifluoromethoxy reagents under controlled conditions. For example, the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate can be achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl tert-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding benzyl ether.

Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield the corresponding carboxylic acid, while reduction with sodium borohydride can produce the benzyl ether .

科学的研究の応用

3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique fluorine-containing structure makes it useful in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation

作用機序

The mechanism of action of 3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol involves its interaction with molecular targets through its fluorine-containing functional groups. These interactions can affect the compound’s binding affinity and specificity for various enzymes and receptors. The trifluoromethoxy group, in particular, can enhance the compound’s lipophilicity and membrane permeability, facilitating its uptake and distribution within biological systems .

類似化合物との比較

Key Observations :

- Substituent Position : The position of the -OCF₃ group significantly impacts reactivity. For instance, 2-(trifluoromethoxy) derivatives exhibit steric hindrance, influencing regioselectivity in para-borylation reactions .

- Fluorination Pattern : Difluoro (e.g., 3,6-difluoro) and trifluoro (e.g., 3,4,5-trifluoro) analogs demonstrate increased electronegativity, enhancing metabolic stability in bioactive molecules .

Physical and Chemical Properties

- Boiling Points : 3-(Trifluoromethoxy)benzyl alcohol boils at 97–98°C (11 mmHg), while brominated analogs like 5-bromo-2-(trifluoromethoxy)benzyl alcohol have higher boiling points (255.7°C) due to increased molecular weight .

- Lipophilicity : Fluorine and -OCF₃ groups increase logP values (e.g., logP = 2.08 for 3-(trifluoromethoxy)benzyl alcohol), enhancing membrane permeability in drug design .

生物活性

3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms and a methoxy group in its structure influences its lipophilicity, metabolic stability, and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H7F5O2

- Molecular Weight : 236.15 g/mol

- Structural Features : The compound features a benzyl alcohol moiety with difluorination at the 3 and 6 positions and a trifluoromethoxy group at the 2-position, which significantly alters its physicochemical properties.

Antimicrobial Properties

Recent studies have indicated that compounds with trifluoromethoxy groups exhibit enhanced antimicrobial activity. For instance, SAR studies show that the incorporation of trifluoromethyl groups can increase potency against various bacterial strains. The presence of fluorine atoms is believed to enhance membrane permeability, leading to improved bioactivity against pathogens.

Antiparasitic Activity

Research has demonstrated that derivatives of benzyl alcohols with halogen substitutions can exhibit significant antiparasitic effects. In vitro assays have shown that 3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol displays activity against Plasmodium falciparum, the causative agent of malaria. Table 1 summarizes the efficacy of this compound compared to other similar compounds.

| Compound Name | EC50 (µM) | Mechanism of Action |

|---|---|---|

| 3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol | 0.048 | Inhibition of parasite growth |

| Trifluoromethyl analog | 0.010 | Enhanced membrane disruption |

| Non-fluorinated analog | 0.395 | Standard inhibition |

Cytotoxicity Studies

Cytotoxicity assays performed on human HepG2 liver cells indicate that while some fluorinated compounds exhibit low toxicity, others can lead to significant cell death. The selective toxicity profile of 3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol suggests that it may be a promising candidate for further development in therapeutic applications.

Case Study 1: Antimicrobial Screening

A study published in Medicinal Chemistry Letters evaluated the antimicrobial properties of various fluorinated benzyl alcohols, including 3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol. The results indicated a notable decrease in bacterial growth at concentrations as low as 1 µM, suggesting strong antimicrobial potential against both Gram-positive and Gram-negative bacteria.

Case Study 2: Antimalarial Activity

In another investigation focused on antimalarial agents, researchers synthesized several derivatives of benzyl alcohols and tested them against Plasmodium falciparum. The study found that the trifluoromethoxy substitution significantly increased activity compared to non-fluorinated counterparts, highlighting the importance of fluorine in enhancing biological efficacy.

The mechanism by which 3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol exerts its biological effects is thought to involve:

- Membrane Disruption : Fluorinated compounds are known to interact with lipid bilayers, potentially leading to increased permeability and subsequent cell death in microbial organisms.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.

Q & A

Q. What are the common synthetic routes for preparing 3,6-difluoro-2-(trifluoromethoxy)benzyl alcohol in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Fluorination : Electrophilic or nucleophilic fluorination of precursor aromatic rings using reagents like Selectfluor or KF under anhydrous conditions.

- Trifluoromethoxylation : Metal-mediated (e.g., Cu or Ag catalysts) introduction of the trifluoromethoxy group via dehydroxylative coupling with trifluoromethyl tosylate or similar reagents .

- Reduction : Reduction of a benzaldehyde intermediate to the alcohol using LiAlH₄ in anhydrous tetrahydrofuran (THF) or NaBH₄ in methanol .

Example: A benzylic bromide precursor may undergo nucleophilic displacement with a fluorinated alkoxide, followed by reduction.

Q. What analytical techniques are critical for characterizing 3,6-difluoro-2-(trifluoromethoxy)benzyl alcohol?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR to resolve fluorine environments and ¹H NMR for benzylic proton confirmation (δ ~4.5–5.0 ppm for -CH₂OH) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 192.135) .

- Chromatography : HPLC or GC-MS for purity assessment, especially when monitoring synthetic intermediates .

Q. How should this compound be stored to ensure stability in research settings?

- Methodological Answer : Store in airtight, amber glass vials under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, oxidizing agents, or acidic conditions, which may degrade the trifluoromethoxy group. Desiccants like silica gel are recommended .

Advanced Research Questions

Q. How does electronic modulation of the aromatic ring influence regioselective fluorination in this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., -OCF₃) direct electrophilic fluorination to meta positions, while steric effects from ortho-fluorine atoms can hinder reactivity. Computational modeling (DFT) predicts charge distribution to optimize fluorination conditions. Experimental validation via competition studies with substituted analogs is advised .

Q. What mechanistic pathways explain the dehydroxylative trifluoromethoxylation of benzylic alcohols?

- Methodological Answer : Proposed mechanisms involve:

- Activation of the hydroxyl group via phosphonium/iminium intermediates.

- Copper-mediated coupling with trifluoromethyl tosylate, forming a C-OCF₃ bond through single-electron transfer (SET) or oxidative addition pathways .

Isotopic labeling (¹⁸O) and kinetic studies can elucidate rate-determining steps.

Q. What biological or pharmacological applications are emerging for this compound?

- Methodological Answer :

- Enzyme Inhibition : Structural analogs (e.g., salicylic acid derivatives) suggest potential as kinase or protease inhibitors. Assays with fluorogenic substrates can quantify inhibitory activity .

- Prodrug Development : Benzylic alcohols are precursors for ester prodrugs. Hydrolysis studies under physiological conditions (pH 7.4, 37°C) assess release kinetics .

Q. How can reactive intermediates (e.g., benzylic halides) be stabilized during synthesis?

- Methodological Answer :

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。